3-Amino-4-(phenylsulfanyl)benzenecarbonitrile
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex arrangement characterized by the integration of multiple functional groups within a single molecular framework. The compound features a benzene ring substituted at the 3-position with an amino group, at the 4-position with a phenylsulfanyl moiety, and at the 1-position with a nitrile group. This substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and stability.
X-ray crystallographic analysis provides fundamental insights into the three-dimensional structure of organic compounds, revealing atomic arrangements and intermolecular interactions that govern solid-state properties. The technique employs the principle of X-ray diffraction, where crystalline materials act as natural diffraction gratings for X-ray radiation with wavelengths on the order of one angstrom. When applied to this compound, crystallographic methods would reveal precise bond lengths, bond angles, and torsional arrangements within the molecular structure.
The molecular geometry exhibits several noteworthy features that can be elucidated through crystallographic investigation. The phenylsulfanyl substituent introduces conformational flexibility through the carbon-sulfur-carbon linkage, potentially allowing for different conformational states in the solid phase. The amino group at the 3-position provides hydrogen bonding capabilities that may influence crystal packing arrangements and intermolecular interactions. Modern X-ray crystallography techniques, utilizing area detectors and charge-coupled device sensors, enable high-resolution structural determination that can resolve individual atomic positions with precision better than 0.1 angstrom.
The crystallographic unit cell parameters and space group symmetry would provide essential information about the molecular packing efficiency and potential polymorphic forms. Crystal structures of related compounds containing phenylsulfanyl groups have demonstrated the influence of sulfur-aromatic interactions on overall molecular conformation. The presence of the nitrile functionality adds additional complexity to the electronic structure, potentially affecting both intramolecular and intermolecular interactions within the crystal lattice.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 measurements. The aromatic region of the proton nuclear magnetic resonance spectrum would display characteristic signals for the benzene ring protons, with chemical shifts influenced by the electron-withdrawing nitrile group and electron-donating amino substituent.
The phenylsulfanyl moiety contributes additional aromatic signals that can be distinguished from the benzonitrile core through careful analysis of coupling patterns and chemical shift values. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom, with the nitrile carbon appearing characteristically downfield due to the triple bond character. Related compounds containing phenylsulfanyl groups have demonstrated distinctive carbon-13 chemical shifts in the aromatic region, typically ranging from 120 to 150 parts per million.
Infrared spectroscopy provides valuable information about functional group characteristics through vibrational frequency analysis. The nitrile group exhibits a characteristic stretching frequency around 2200-2260 wavenumbers, while the amino group displays both symmetric and asymmetric stretching modes in the 3200-3500 wavenumber region. The phenylsulfanyl substituent contributes aromatic carbon-carbon stretching frequencies and carbon-hydrogen bending modes that can be identified through careful spectral interpretation.
Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the phenylsulfanyl group or cleavage adjacent to the sulfur atom, producing characteristic fragment ions that aid in structural confirmation. Electrospray ionization and electron impact ionization methods provide complementary information about the compound's ionization behavior and stability under different analytical conditions.
Thermodynamic Properties and Solubility Behavior
The thermodynamic properties of this compound reflect the complex interplay between its various functional groups and their influence on molecular interactions. The compound exhibits a calculated logarithmic partition coefficient value of 3.87288, indicating significant lipophilicity and preference for organic solvents over aqueous environments. This high lipophilicity value suggests limited water solubility and enhanced affinity for hydrophobic environments, which has important implications for potential applications and handling procedures.
The polar surface area calculation yields a value of 75.11 square angstroms, reflecting the contribution of polar functional groups including the amino nitrogen, nitrile nitrogen, and aromatic systems. This relatively moderate polar surface area indicates balanced hydrophilic and hydrophobic character, with the overall molecular behavior dominated by the lipophilic aromatic systems. The hydrogen bond donor count of one and acceptor count of three reflect the amino group's capability to donate hydrogen bonds and the multiple nitrogen atoms' ability to accept hydrogen bonds.
Thermal stability analysis through thermogravimetric methods would reveal decomposition patterns and temperature ranges where the compound maintains structural integrity. Related organosulfur compounds have demonstrated thermal stability up to temperatures exceeding 200 degrees Celsius, with decomposition often initiated through cleavage of carbon-sulfur bonds or elimination reactions involving the amino substituent. The presence of the nitrile group may influence thermal behavior through potential cyclization reactions or polymerization processes at elevated temperatures.
Solubility behavior in various solvent systems reflects the compound's amphiphilic character, with enhanced solubility expected in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. The amino group provides some capability for interaction with protic solvents through hydrogen bonding, while the extended aromatic system favors dissolution in aromatic solvents. Quantitative solubility measurements would provide essential data for practical applications and processing considerations.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry investigations using density functional theory methods provide detailed insights into the electronic structure and theoretical properties of this compound. These calculations reveal the distribution of electron density throughout the molecular framework and identify regions of enhanced reactivity or stability. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, determine the compound's electronic properties and potential reactivity patterns.
Density functional theory calculations employing hybrid functionals such as Becke three-parameter Lee-Yang-Parr provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. The calculated bond lengths and angles can be compared with experimental crystallographic data to validate theoretical models and identify any discrepancies that might indicate unusual electronic effects or crystal packing influences. The optimized molecular geometry reveals the preferred conformation in the gas phase, which may differ from solid-state arrangements due to intermolecular interactions.
Molecular orbital analysis demonstrates the electronic communication between the various functional groups within the molecular framework. The amino group acts as an electron-donating substituent, while the nitrile group serves as an electron-withdrawing functionality, creating a push-pull electronic system that influences the overall reactivity. The phenylsulfanyl group provides additional conjugation pathways that extend the electronic delocalization throughout the molecular system.
Natural bond orbital analysis and atomic charge calculations reveal the charge distribution patterns that govern intermolecular interactions and chemical reactivity. The sulfur atom in the phenylsulfanyl group exhibits partial positive charge character, making it susceptible to nucleophilic attack, while the amino nitrogen carries enhanced electron density that facilitates electrophilic interactions. These computational insights provide valuable guidance for understanding chemical behavior and predicting reaction outcomes.
The calculated vibrational frequencies from density functional theory methods can be directly compared with experimental infrared spectroscopy data to confirm structural assignments and identify any unusual vibrational coupling effects. Thermodynamic calculations provide theoretical values for formation energies, heat capacities, and entropy contributions that complement experimental thermodynamic measurements and enable prediction of temperature-dependent behavior.
Properties
IUPAC Name |
3-amino-4-phenylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJNVBOMYDXLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370712 | |
| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337923-85-0 | |
| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile typically involves:
- Introduction of the nitrile group onto the aromatic ring.
- Regioselective substitution to install the amino group.
- Formation of the phenylsulfanyl (phenylthio) substituent via nucleophilic aromatic substitution or coupling reactions involving thiol or thiolate intermediates.
Regioselective Benzonitrile Synthesis via Amino-Catalyzed [3+3] Benzannulation
A recent method for synthesizing substituted benzonitriles, which can be adapted for this compound, involves an amino-catalyzed [3+3] benzannulation reaction between α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles. This method is metal-free, regioselective, and environmentally benign.
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- Activation of α,β-unsaturated aldehyde by pyrrolidine catalyst forming an iminium ion.
- Regioselective Michael addition to the 4-arylsulfonyl-2-butenenitrile at the less hindered site.
- Intramolecular cyclization and oxidative aromatization to yield benzonitrile derivatives.
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- High regioselectivity.
- Mild reaction conditions (40 °C, chloroform solvent).
- No transition metals or strong bases required.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 4-arylsulfonyl-2-butenenitrile | Bromination of 3-butenenitrile, followed by substitution with arylsulfonyl group | 69% (3 steps) | Intermediate for benzannulation |
| Benzannulation with α,β-unsaturated aldehyde | Pyrrolidine catalyst, 40 °C, 5 h, dry CHCl3 | 80-90% | Produces substituted benzonitriles |
This method can be tailored to introduce the phenylsulfanyl group by modifying the arylsulfonyl precursor or by subsequent substitution reactions.
Thiolation via Nucleophilic Aromatic Substitution or Coupling
The phenylsulfanyl group can be introduced by reacting a suitable halogenated benzonitrile intermediate with thiophenol or phenylthiolate under basic conditions. This step often follows the introduction of the amino and nitrile groups.
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- Use of thiophenol or sodium phenylthiolate as nucleophile.
- Polar aprotic solvents (e.g., DMF, DMSO).
- Mild heating (50-100 °C).
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- Nucleophilic attack of phenylthiolate on the aromatic halide.
- Formation of the C–S bond yielding the phenylsulfanyl substituent.
Summary Table of Preparation Methods
Research Findings and Notes
The amino-catalyzed benzannulation method provides a regioselective and environmentally friendly route to benzonitriles, avoiding the use of metals and strong bases, which is advantageous for sensitive functional groups like amino and sulfanyl substituents.
The phenylsulfanyl group is typically introduced via nucleophilic aromatic substitution on halogenated intermediates, a well-established method in aromatic sulfur chemistry.
Visible light-mediated cyclodesulfurization offers a novel, mild approach to sulfur incorporation but is more commonly applied to heterocyclic systems rather than simple benzonitriles.
The overall synthetic strategy for this compound involves careful control of regioselectivity and functional group compatibility, often requiring multi-step synthesis with purification at each stage.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Neuroimaging
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is primarily utilized as a radioligand in positron emission tomography (PET) imaging to study the serotonin transporter (SERT). This application is crucial for understanding various psychiatric conditions, including depression and anxiety disorders.
- Binding Affinity : Studies indicate that this compound exhibits high selectivity for the serotonin transporter, allowing for precise imaging of SERT distribution in the brain .
- Case Study : In a study measuring seasonal variations in serotonin transporter binding, researchers employed carbon-11 labeled versions of this compound to assess binding potential in healthy volunteers . The findings highlighted correlations between serotonin levels and environmental factors, providing insights into how mood disorders may be influenced by seasonal changes.
Proteomics Research
The compound has also been explored in proteomics to investigate protein interactions and signaling pathways related to serotonergic systems. Its ability to bind selectively to SERT makes it an effective tool for dissecting the role of serotonin in various biological processes.
- Case Study : A study utilized this compound to evaluate its effects on serotonergic signaling pathways, revealing potential implications for therapeutic strategies targeting mood disorders .
Interaction Studies
Research has focused on the interaction dynamics of this compound with the serotonin transporter, providing insights into how alterations in serotonin levels can affect binding properties. This area of study is significant for understanding the pharmacodynamics of antidepressants and other psychotropic medications.
Mechanism of Action
The mechanism of action of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations
Key structural analogs include:
- 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]benzenecarbonitrile (ID: 338982-10-8): Differs by the substitution of a 2,6-dichlorophenyl group instead of phenyl in the sulfanyl moiety, which may enhance steric hindrance and alter electronic properties ().
- 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile : Features a vinyl-methoxyphenyl substituent, offering conjugated π-systems that influence reactivity and photophysical properties ().
Table 1: Structural Comparison
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | -NH₂ (3), -SPh (4) | -CN, -SPh, -NH₂ |
| 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]benzenecarbonitrile | -S(2,6-Cl₂Ph) (4) | -CN, -S(aryl), -Cl |
| 4-Amino-3-trifluoromethylbenzonitrile | -CF₃ (3), -NH₂ (4) | -CN, -CF₃ |
| 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile | -CH=CH(4-OMePh) (2) | -CN, vinyl, -OMe |
Physicochemical Properties
- 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile : mp 107–108°C ().
- 4-Amino-3-trifluoromethylbenzonitrile: Likely higher thermal stability due to the -CF₃ group ().
The phenylsulfanyl group in the target compound may enhance lipophilicity compared to halogenated or fluorinated analogs, impacting solubility and bioavailability.
Pharmacological and Functional Comparisons
Anti-Inflammatory and Neuroprotective Effects
- 4-(Phenylsulfanyl)butan-2-one (4-PSB-2): A structurally distinct sulfur-containing compound, 4-PSB-2 improves fear memory retrieval and reduces neuroinflammation in 3xTg-AD mice by modulating TNF-α, COX-2, and iNOS expression in hippocampal neurons and glial cells (). It also restores synaptic plasticity (LTP) and PSD-95 levels .
- This compound: No direct evidence of neuroactivity is available.
Biological Activity
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile (CAS Number: 337923-85-0) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, structured into sections for clarity.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₀N₂S. Its structure features an amino group and a phenylsulfanyl moiety attached to a benzenecarbonitrile framework, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably the serotonin transporter (SERT). This compound has been utilized as a biochemical probe in various studies to evaluate SERT binding parameters, which are crucial for understanding neuropsychiatric disorders.
Interaction with the Serotonin Transporter
Research indicates that this compound exhibits notable binding affinity to SERT, influencing serotonin reuptake in the brain. This interaction is pivotal for its potential applications in treating depression and anxiety disorders, as modulation of serotonin levels can significantly impact mood regulation.
Anticancer Properties
Studies have explored the anticancer potential of this compound, highlighting its ability to inhibit the proliferation of various cancer cell lines. The compound has demonstrated cytotoxic effects against drug-resistant cancer cells, suggesting its utility in overcoming therapeutic resistance.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- Binding Affinity Studies : A study utilizing positron emission tomography (PET) with [11C] DASB as a radioligand assessed the binding characteristics of this compound to SERT in human subjects. The findings indicated significant variability in binding potential across different brain regions, underscoring its relevance in neuroimaging studies .
- Anticancer Activity : A case study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Modulation : Experimental models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism through which it exerts anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-3-(phenylsulfanyl)benzenecarbonitrile | Structure | Similar SERT affinity; explored for neuropsychiatric applications |
| 3-Amino-4-(methylsulfanyl)benzenecarbonitrile | Structure | Exhibits lower cytotoxicity compared to target compound |
| 3-Amino-4-(phenylsulfanyl)benzamide | Structure | Investigated for anti-inflammatory properties |
Q & A
Q. What synthetic methodologies are commonly employed to introduce the phenylsulfanyl group in 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile?
The phenylsulfanyl group is typically introduced via multicomponent reactions involving thiophenol derivatives. For example, Fe₃O₄-supported macrocyclic Schiff base catalysts have been used in three-component reactions with aldehydes, malononitrile, and thiophenol under solvent-free conditions to synthesize structurally related pyridine derivatives . Optimization of reaction parameters (e.g., catalyst loading, temperature) is critical for achieving high yields.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): The amino group (-NH₂) can be identified via ¹H NMR (δ ~5–6 ppm for exchangeable protons) and ¹³C NMR for nitrile (-CN) signals (δ ~110–120 ppm).
- X-ray Crystallography: Single-crystal X-ray diffraction provides precise bond angles and distances. For example, C–C bond lengths in aromatic systems typically range from 1.38–1.42 Å, and deviations may indicate electronic effects from substituents .
- Infrared (IR) Spectroscopy: The nitrile group exhibits a strong absorption band near 2200–2260 cm⁻¹.
Advanced Research Questions
Q. How do catalytic systems influence the efficiency of synthesizing derivatives of this compound?
Catalytic efficiency depends on the catalyst’s ability to stabilize intermediates. For instance, Fe₃O₄@Schiff base catalysts enhance reaction rates in multicomponent syntheses by providing a magnetically recoverable platform, reducing catalyst leaching, and improving recyclability (up to 5 cycles with <10% yield drop) . Comparative studies with homogeneous catalysts (e.g., Co(II) complexes) may reveal differences in stereochemical control.
Q. What computational approaches are used to predict the electronic and conformational effects of the phenylsulfanyl substituent?
Density Functional Theory (DFT) calculations can model the electron-withdrawing/donating effects of the phenylsulfanyl group on the benzenecarbonitrile core. Databases like the Cambridge Structural Database (CSD) provide reference data for bond-length comparisons, while docking simulations assess steric and electronic interactions in protein-ligand systems .
Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Systematic reproducibility studies, coupled with advanced characterization (e.g., 2D NMR for regiochemical confirmation), are essential. For example, conflicting crystal structure data may require re-evaluation of crystallization solvents or refinement protocols .
Methodological Considerations
Table 1: Comparison of Catalytic Systems for Multicomponent Reactions
| Catalyst Type | Yield (%) | Recyclability | Key Advantage | Reference |
|---|---|---|---|---|
| Fe₃O₄@Schiff base | 85–92 | 5 cycles | Magnetic recovery, low leaching | |
| Homogeneous Co(II) | 78–88 | Not reusable | High stereoselectivity | |
| Solvent-free conditions | 70–80 | N/A | Eco-friendly, minimal purification |
Key Research Gaps and Future Directions
- Substituent Effects: Replace the phenylsulfanyl group with fluorine or other halogens to study electronic modulation (e.g., bioavailability, binding affinity) .
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N for amino groups) to trace reaction pathways in multicomponent syntheses.
- Biological Applications: Explore the compound’s potential as a pharmacophore in kinase inhibitors or antimicrobial agents, leveraging its nitrile and amino functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
